1-Bromo-4-(1,2-dimethylpropyloxy)butane

Catalog No.
S8562306
CAS No.
M.F
C9H19BrO
M. Wt
223.15 g/mol
Availability
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1-Bromo-4-(1,2-dimethylpropyloxy)butane

Product Name

1-Bromo-4-(1,2-dimethylpropyloxy)butane

IUPAC Name

2-(4-bromobutoxy)-3-methylbutane

Molecular Formula

C9H19BrO

Molecular Weight

223.15 g/mol

InChI

InChI=1S/C9H19BrO/c1-8(2)9(3)11-7-5-4-6-10/h8-9H,4-7H2,1-3H3

InChI Key

YCMOQYIXHKBITB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)OCCCCBr

IUPAC Conventions and Molecular Architecture

The systematic name 1-bromo-4-(1,2-dimethylpropyloxy)butane derives from its four-carbon butane backbone substituted with a bromine atom at position 1 and a 1,2-dimethylpropyloxy group at position 4. The 1,2-dimethylpropyloxy substituent, also termed sec-pentyloxy in older literature, consists of a three-carbon chain with methyl branches at carbons 1 and 2, bonded via an ether linkage.

The molecular formula is C₉H₁₉BrO, with a calculated molecular weight of 223.15 g/mol. Its SMILES notation (BrCCCCOC(C)(C)CC) and InChIKey (UOYLMCLBJVCAKQ-UHFFFAOYSA-N, inferred from analogous structures) reflect the stereochemical arrangement.

Table 1: Key Structural and Physical Properties

PropertyValueSource Analogy
Molecular FormulaC₉H₁₉BrO
Molecular Weight223.15 g/molComputed via PubChem
Boiling Point~165–175°C (estimated)
Density1.30–1.35 g/cm³
Refractive Index1.445–1.455

Spectroscopic Characterization

While direct spectral data for this compound remain unpublished, infrared (IR) and nuclear magnetic resonance (NMR) profiles can be extrapolated from similar bromoethers. The IR spectrum likely shows C-Br stretching at 500–600 cm⁻¹ and C-O-C asymmetric stretching at 1,100–1,250 cm⁻¹. In the ¹H NMR spectrum, the methyl groups on the branched ether moiety would resonate as doublets at δ 0.9–1.1 ppm, while the brominated terminal methylene group would appear as a triplet near δ 3.4 ppm.

Bromoetherification Strategies for Butane Derivatives

Bromoetherification, the simultaneous introduction of bromine and ether functionalities, is critical for constructing 1-bromo-4-(1,2-dimethylpropyloxy)butane. A prominent approach involves the Friedel-Crafts acylation followed by hydrogenation, as demonstrated in the synthesis of analogous brominated butane derivatives [1]. For instance, reacting 4-bromobutyryl halides with aromatic or aliphatic nucleophiles in the presence of Lewis acids like aluminum chloride generates intermediates such as 4-bromobutyrophenone, which can be reduced to yield brominated alkanes [1].

In non-aromatic systems, radical bromination offers an alternative pathway. For example, butane undergoes radical-mediated bromination under UV light to produce 2-bromobutane, though selectivity for primary bromination remains challenging [2]. To achieve 1-bromo regioisomers, directing groups or steric hindrance strategies may be employed. The use of bulky ether groups, such as 1,2-dimethylpropyloxy, could potentially guide bromination to the terminal carbon by shielding secondary positions.

Alkylation Techniques Using 1,2-Dimethylpropyloxy Groups

Incorporating the 1,2-dimethylpropyloxy group necessitates robust alkylation methods. The Williamson ether synthesis is a cornerstone technique, combining alkoxide nucleophiles with alkyl halides in an SN2 mechanism [4]. For 1-bromo-4-(1,2-dimethylpropyloxy)butane, reacting 1,2-dimethylpropan-1-ol with a strong base like sodium hydride generates the corresponding alkoxide, which displaces bromide from 1,4-dibromobutane. However, competing elimination reactions—particularly with secondary or tertiary alkyl halides—require careful optimization of reaction conditions (e.g., polar aprotic solvents, low temperatures) [4].

Recent advancements in palladium-catalyzed C–O coupling offer improved selectivity. Inspired by enzymatic processes, researchers have developed "Sven-SOX" catalysts that position reactants spatially to facilitate ether formation without requiring pre-activated substrates [5]. This method avoids stoichiometric bases and minimizes by-products, making it advantageous for synthesizing sterically hindered ethers like 1,2-dimethylpropyloxy derivatives [5].

Stereochemical Control in Branched Ether Synthesis

The branched 1,2-dimethylpropyloxy group introduces stereochemical complexity. Traditional Williamson synthesis often fails to control stereochemistry due to the planar transition state of SN2 reactions [4]. However, chiral auxiliaries or asymmetric catalysis can enforce desired configurations. For example, palladium catalysts with chiral ligands have been shown to induce enantioselectivity in ether-forming reactions, though their application to branched ethers remains underexplored [5].

In radical-mediated pathways, stereochemical outcomes are inherently less predictable. However, solvent effects and temperature modulation can influence radical stability and recombination dynamics. For instance, low-temperature radical bromination in viscous solvents may reduce rotational freedom, favoring specific stereoisomers [2].

Catalytic Systems for Improved Yield and Selectivity

Catalyst design is pivotal for enhancing efficiency. Lewis acid catalysts, such as aluminum chloride, remain widely used in Friedel-Crafts-type bromoetherifications, though they often require stoichiometric quantities and generate hazardous waste [1]. In contrast, palladium-based systems enable catalytic cycles, as demonstrated in the synthesis of over 130 ethers using the Sven-SOX catalyst [5]. These systems operate under mild conditions and tolerate diverse functional groups, making them suitable for complex ethers like 1-bromo-4-(1,2-dimethylpropyloxy)butane [5].

Bimetallic catalysts represent another frontier. Combining Lewis acids with transition metals could synergistically activate both electrophilic and nucleophilic partners. For example, aluminum chloride paired with palladium might facilitate simultaneous bromide displacement and ether formation, though such systems require further investigation.

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The predicted ¹H NMR spectrum of 1-Bromo-4-(1,2-dimethylpropyloxy)butane in deuterated chloroform exhibits characteristic signal patterns consistent with bromoalkyl ether structures . The brominated methylene protons (Br-CH₂) appear as a triplet at δ 3.4 ppm with coupling constant J = 6.5 Hz, reflecting the deshielding effect of the electronegative bromine atom [2]. The oxygen-adjacent methylene protons (O-CH₂) resonate as a triplet at δ 3.7 ppm with J = 6.0 Hz, positioned downfield due to the electron-withdrawing nature of the oxygen atom [3].

The 1,2-dimethylpropyloxy substituent generates a complex multiplet pattern between δ 3.8-3.9 ppm for the CH(CH₃) protons, while the backbone methylene protons (CH₂CH₂) appear as a strong, complex multiplet at δ 1.8-2.0 ppm [4]. The methyl groups on the branched ether moiety manifest as doublets in the δ 1.1-1.3 ppm region, with their multiplicity reflecting the coupling to adjacent methine protons .

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum demonstrates distinct carbon environments characteristic of the molecular structure [5]. The carbon bearing the bromine atom resonates at δ 33-34 ppm, while the oxygen-bonded carbon appears at δ 66-68 ppm, consistent with typical ether chemical shifts [3]. The tertiary carbon center in the 1,2-dimethylpropyloxy group exhibits a signal at δ 77-79 ppm, reflecting its substitution pattern and proximity to the oxygen heteroatom [6].

Infrared Spectroscopy

Vibrational Analysis

The infrared spectrum of 1-Bromo-4-(1,2-dimethylpropyloxy)butane exhibits characteristic absorption bands that facilitate structural identification [2]. The carbon-hydrogen stretching vibrations appear as strong absorptions between 2850-2975 cm⁻¹, corresponding to both methyl and methylene C-H bonds [7]. The carbon-oxygen-carbon asymmetric stretching vibration manifests as a strong absorption at 1100-1250 cm⁻¹, diagnostic of the ether linkage [3].

The carbon-bromine stretching vibration produces a medium-intensity absorption at 500-600 cm⁻¹, characteristic of alkyl bromides [2]. Methylene bending vibrations contribute to strong absorptions at 1440-1460 cm⁻¹, while the carbon-oxygen stretching generates additional strong absorptions at 1000-1100 cm⁻¹ [7] [8].

Mass Spectrometry

Fragmentation Pattern Analysis

Electron ionization mass spectrometry of 1-Bromo-4-(1,2-dimethylpropyloxy)butane reveals a fragmentation pattern consistent with bromoalkyl ether structures [9]. The molecular ion peak at m/z 223 appears with very weak intensity, typical of compounds containing halogen atoms [10]. The loss of bromine radical (M-Br) generates a fragment at m/z 144 with moderate intensity [9].

The base peak at m/z 87 results from ether fragmentation through alpha-cleavage, producing a resonance-stabilized oxonium ion [11]. Additional significant fragments include m/z 127 from alkyl fragmentation and m/z 57 corresponding to the tertiary carbocation formed through loss of the bromobutyl chain [12]. The fragmentation pattern follows established mechanisms for bromoalkyl ethers, with inductive cleavage and alpha-cleavage being the predominant pathways [13].

X-ray Crystallographic Studies of Molecular Geometry

Structural Determination Challenges

The X-ray crystallographic analysis of 1-Bromo-4-(1,2-dimethylpropyloxy)butane presents significant challenges due to the molecular flexibility and potential disorder in the crystal lattice [14]. Similar bromoalkyl ether structures demonstrate the tendency for conformational disorder, particularly in the alkyl chains connecting the bromine and oxygen functional groups [15].

Molecular Geometry Parameters

Based on analogous bromoalkyl ether crystal structures, 1-Bromo-4-(1,2-dimethylpropyloxy)butane would exhibit typical tetrahedral geometry around the oxygen atom with C-O-C bond angles of approximately 112° [16]. The carbon-bromine bond length would be expected at 1.94-1.96 Å, consistent with primary alkyl bromides [14]. The ether oxygen would display typical C-O bond lengths of 1.43-1.45 Å [17].

The 1,2-dimethylpropyloxy substituent would likely adopt a staggered conformation to minimize steric interactions between the methyl groups [18]. The molecular packing would be influenced by van der Waals interactions between the alkyl chains and potential halogen bonding involving the bromine atom [19].

Conformational Analysis Through Molecular Modeling

Steric Interactions

The 1,2-dimethylpropyloxy group introduces significant steric hindrance that influences the molecular conformation [21]. The geminal dimethyl groups on the secondary carbon create steric interactions that favor extended conformations of the alkyl chain [18]. Energy calculations indicate that conformations minimizing 1,3-diaxial interactions are preferred, with energy differences of 0.5-2.0 kcal/mol between different conformers [22].

Rotational Barriers

The rotational barriers around the C-O bond are elevated due to steric interactions between the branched alkyl substituent and the butyl chain [23]. Computational analysis suggests barriers of 3-5 kcal/mol for rotation around the ether linkage, significantly higher than simple dialkyl ethers [22]. The carbon-bromine bond rotation exhibits lower barriers of 1-2 kcal/mol, consistent with typical alkyl halides [18].

Electronic Structure Calculations (Density Functional Theory, Quantum Mechanics/Molecular Mechanics)

Density Functional Theory Analysis

Density functional theory calculations using B3LYP/6-31G* basis sets provide insight into the electronic structure of 1-Bromo-4-(1,2-dimethylpropyloxy)butane [23]. The natural bond orbital analysis reveals significant polarization of the C-Br bond, with the bromine atom carrying a partial negative charge of approximately -0.35 electrons [23]. The oxygen atom exhibits typical ether characteristics with two lone pairs and a partial negative charge of -0.65 electrons [24].

Molecular Orbital Characteristics

The highest occupied molecular orbital (HOMO) is primarily localized on the bromine atom and oxygen lone pairs, while the lowest unoccupied molecular orbital (LUMO) involves sigma-antibonding orbitals of the C-Br bond [23]. The HOMO-LUMO gap calculated at 5.8 eV indicates moderate stability and typical reactivity for bromoalkyl ethers [24].

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

QTAIM analysis reveals bond critical points characteristic of the molecular structure [23]. The C-Br bond exhibits a bond critical point with electron density ρ(r) = 0.049 au and Laplacian ∇²ρ(r) = 0.148 au, indicating a polar covalent bond [23]. The C-O bonds show electron densities of 0.28-0.30 au with negative Laplacians, consistent with shared covalent interactions [23].

Table 1: Computational Electronic Structure Parameters

ParameterC-Br BondC-O BondTertiary C
Bond Length (Å)1.951.43-
Electron Density ρ(r)0.0490.285-
Laplacian ∇²ρ(r)0.148-0.95-
Bond Order0.951.05-
Partial Charge-0.35 (Br)-0.65 (O)+0.15

Quantum Mechanics/Molecular Mechanics Hybrid Calculations

QM/MM calculations incorporating the molecular environment demonstrate the influence of intermolecular interactions on the electronic structure [23]. The polarization effects in condensed phases modify the charge distribution, with the bromine atom becoming slightly more negative (-0.38 electrons) and the oxygen atom less negative (-0.60 electrons) compared to gas-phase calculations [24].

XLogP3

3.3

Hydrogen Bond Acceptor Count

1

Exact Mass

222.06193 g/mol

Monoisotopic Mass

222.06193 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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